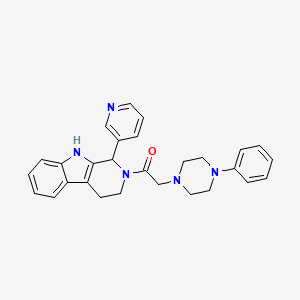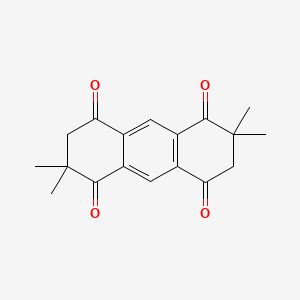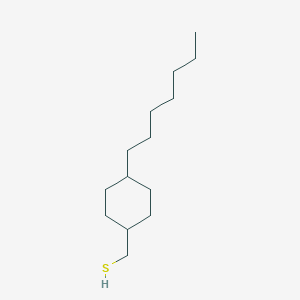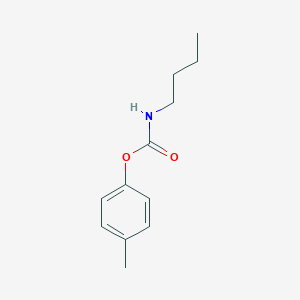
2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyridoindole core, a piperazine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” typically involves multiple steps, including the formation of the pyridoindole core, the introduction of the piperazine ring, and the attachment of the phenyl group. Common reagents used in these reactions include:
Pyridine derivatives: Used to form the pyridoindole core.
Piperazine: Introduced through nucleophilic substitution reactions.
Phenyl halides: Used to attach the phenyl group via coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
化学反应分析
Types of Reactions
“2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, “2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic compounds.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes and receptors
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of “2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Pyridoindoles: Compounds with a similar core structure.
Piperazine derivatives: Compounds containing the piperazine ring.
Phenyl-substituted heterocycles: Compounds with a phenyl group attached to a heterocyclic ring.
Uniqueness
“2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” is unique due to its specific combination of structural features, including the pyridoindole core, piperazine ring, and phenyl group. This combination imparts distinct chemical and biological properties, making it a compound of interest in various fields of research.
属性
| 110785-23-4 | |
分子式 |
C28H29N5O |
分子量 |
451.6 g/mol |
IUPAC 名称 |
2-(4-phenylpiperazin-1-yl)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C28H29N5O/c34-26(20-31-15-17-32(18-16-31)22-8-2-1-3-9-22)33-14-12-24-23-10-4-5-11-25(23)30-27(24)28(33)21-7-6-13-29-19-21/h1-11,13,19,28,30H,12,14-18,20H2 |
InChI 键 |
LDUINWUBBPJMRQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)CN5CCN(CC5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/no-structure.png)



![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)



![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)

![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)

